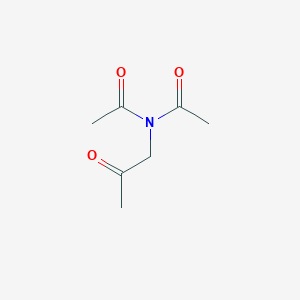

N-acetyl-N-(2-oxopropyl)acetamide

Description

Contextual Significance in Contemporary Organic Synthesis

N-acetyl-N-(2-oxopropyl)acetamide holds relevance in modern organic synthesis primarily as a specialized intermediate and reagent. Its synthesis is a classic example of the Dakin-West reaction, a process that transforms an α-amino acid into an α-acetamido ketone through the use of an acid anhydride (B1165640) and a base, such as pyridine (B92270). jk-sci.com In a typical synthesis, an amino acid like glycine (B1666218) reacts with acetic anhydride in the presence of pyridine under reflux conditions. The mechanism proceeds through the formation of an azlactone intermediate, which, after further acylation and subsequent ring-opening and decarboxylation, yields the final keto-amide product. wikipedia.org

The compound's utility stems from its bifunctional nature, containing both ketone and diacetylamide functionalities. This allows it to be a precursor for various other chemical entities. It can undergo a range of chemical reactions, including oxidation to form different oxidation products, reduction of the ketone group, and substitution reactions at various positions. While not a universally common building block, its specific structure makes it a subject of interest in targeted synthetic pathways and for creating libraries of complex molecules for further study. It is also utilized in biochemical research to investigate metabolic pathways and enzyme activities.

Academic Relevance of the N-Acetamide Functional Group in Chemical Research

The N-acetamide functional group, a core feature of this compound, is of profound importance in multiple areas of chemical and biomedical research.

In Medicinal Chemistry and Drug Design: The acetamide (B32628) moiety is a privileged scaffold in medicinal chemistry, found in a vast number of clinically used drugs. nih.gov Its prevalence is due to its metabolic stability and its ability to act as a key pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets like enzymes and receptors. patsnap.comarchivepp.com For instance, the nitrogen atom of an acetamide group can form hydrogen bonds with amino acid residues such as serine and tryptophan in the active site of enzymes like cyclooxygenase-II (COX-II), which is a key target for anti-inflammatory drugs. archivepp.com Acetamide derivatives have been extensively developed and studied for a wide range of therapeutic applications, including as anti-cancer, anti-convulsant, anti-inflammatory, and antiviral agents. archivepp.comnih.gov The development of drug conjugates using acetamide linkages is an active area of research aimed at improving the pharmacokinetic properties of therapeutic agents. nih.gov

As a Protecting Group and in Synthesis: In organic synthesis, the N-acetyl group is a widely used protecting group for amines. It is stable under many reaction conditions but can be removed when necessary. Amide bond formation, which creates the acetamide linkage, is one of the most frequently performed reactions in the synthesis of new pharmaceutical candidates. archivepp.com

In Structural and Mechanistic Studies: The presence of an N-acetamide group significantly influences a molecule's properties. It can affect the conformation and reactivity of the parent molecule. In the field of mass spectrometry, for example, the acetamide group has been shown to influence the ionization and fragmentation patterns of sugar chains, with sodium cations often localizing on the acetamide group. This characteristic is valuable for the structural elucidation of complex biomolecules. Furthermore, computational studies using density functional theory (DFT) have been employed to investigate the local reactivity of acetamide derivatives, providing insights into the mechanism of bond formation between these molecules and biological targets. patsnap.com

Physicochemical and Spectroscopic Data

The characterization of this compound relies on a combination of physical property measurements and spectroscopic analysis.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 51862-97-6 | chemicalbook.comepa.gov |

| Molecular Formula | C₇H₁₁NO₃ | epa.gov |

| Molecular Weight | 157.17 g/mol | |

| Monoisotopic Mass | 157.073893 g/mol | epa.gov |

| Alternative Names | Diacetylaminoacetone, Acetamide, N-acetyl-N-(2-oxopropyl)- |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public spectral databases. The following sections describe the expected spectroscopic characteristics based on the compound's molecular structure.

A ¹³C NMR spectrum would show characteristic peaks for the three carbonyl carbons (two in the acetyl groups and one in the ketone group), as well as signals for the methyl and methylene (B1212753) carbons.

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of three carbonyl groups (two amide and one ketone), a broad and intense peak or multiple overlapping peaks would be anticipated in the region of 1650-1750 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations around 2900-3000 cm⁻¹ and C-N stretching vibrations.

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the compound's molecular weight (157.17). Common fragmentation patterns would likely involve the loss of acetyl groups (CH₃CO, mass 43) or other small fragments, leading to characteristic daughter ions that could be used to confirm the structure.

Structure

3D Structure

Properties

IUPAC Name |

N-acetyl-N-(2-oxopropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(9)4-8(6(2)10)7(3)11/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOFSANZTWTSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483491 | |

| Record name | N-acetyl-N-(2-oxopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51862-97-6 | |

| Record name | N-acetyl-N-(2-oxopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Acetyl N 2 Oxopropyl Acetamide and Analogues

Established Synthetic Routes and Preparative Techniques

The foundational methods for synthesizing N-acetyl-N-(2-oxopropyl)acetamide are rooted in well-established organic reactions, providing reliable access to this and similar N-acetylated compounds.

Role as a Key Intermediate in Complex Molecule Construction

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its discovery is closely tied to the Dakin-West reaction, a classical method for converting amino acids into keto-amides using an acid anhydride (B1165640). This reaction highlights the compound's role as a product within a broader framework of amino acid transformations. The dual functionality of an acetamide (B32628) and a ketone group makes it a versatile building block in organic synthesis.

Conventional Reaction Mechanisms for N-Acetylated Compound Preparation

The primary mechanism for the formation of N-acetylated compounds like this compound is nucleophilic acyl substitution. vedantu.com In a typical synthesis, a nucleophile, such as an amine, attacks the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride. vedantu.com This leads to the formation of a transient tetrahedral intermediate, which then collapses, eliminating a leaving group to yield the final N-acetylated product. vedantu.com

A common method for preparing this compound involves the reaction of acetic anhydride with glycine (B1666218) or its derivatives. This reaction is often catalyzed by a base such as pyridine (B92270) and may require elevated temperatures (reflux) over an extended period.

| Reaction Component | Role |

| Glycine or derivative | Starting amino acid |

| Acetic anhydride | Acetylating agent |

| Pyridine | Base catalyst |

Advanced Synthetic Approaches and Chemoenzymatic Pathways

In recent years, the synthesis of N-acetylated compounds has benefited from the development of more sophisticated and efficient methods, including the use of biocatalysts and multicomponent reactions.

Stereoselective Synthesis Innovations Utilizing Biocatalysts

Biocatalysts, particularly enzymes, have emerged as powerful tools for achieving high stereoselectivity in organic synthesis. Lipases, for instance, are capable of catalyzing acyl transfer processes with remarkable precision in non-aqueous environments. mdpi.com N-terminal acetyltransferases (NATs) represent another class of enzymes crucial for the specific N-acetylation of proteins and peptides. nih.gov These enzymes follow an ordered Bi-Bi reaction mechanism, where the binding of acetyl-CoA precedes the binding of the N-terminal amine, ensuring a highly specific acetyl group transfer. nih.gov The use of such biocatalysts can lead to the production of enantiomerically pure compounds, which is critical in pharmaceutical applications. mdpi.com

Multicomponent Reaction Strategies in N-Acetamide Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, offer a highly efficient route to complex molecules. frontiersin.orgmdpi.com These reactions are characterized by their atom economy and ability to rapidly generate molecular diversity. mdpi.com Various MCRs, such as the Strecker, Hantzsch, Biginelli, and Mannich reactions, have been instrumental in synthesizing a wide array of heterocyclic compounds and other complex structures. mdpi.com For instance, the Mannich reaction involves an amine, a carbonyl compound, and a compound with an active hydrogen to produce an aminomethyl derivative. nih.gov Such strategies can be adapted for the efficient assembly of N-acetamide scaffolds.

Derivatization Chemistry of this compound and Related Structures

The chemical reactivity of this compound allows for a variety of derivatization reactions, expanding its utility in synthetic chemistry. The ketone and acetamide functionalities can undergo several transformations:

Oxidation: The ketone group can be oxidized to form different products depending on the reaction conditions.

Reduction: The ketone can be reduced to a secondary alcohol.

Substitution: The molecule can participate in substitution reactions, allowing for the introduction of new functional groups.

Strategies for Targeted Functional Group Modification

The inherent reactivity of the functional groups within this compound—namely the ketone and the diacetamide (B36884) moiety—provides multiple avenues for targeted modification. These modifications are crucial for developing analogues with tailored properties and for creating diverse chemical libraries. The principal strategies involve reactions at the ketone group and modifications of the side chains.

Reactions at the Ketone Group:

The ketone functionality is a prime site for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding N-acetyl-N-(2-hydroxypropyl)acetamide. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome. For instance, diastereoselective reduction of similar α-amido trifluoromethyl ketones has been successfully achieved using sodium borohydride (B1222165) (NaBH₄), leading preferentially to the threo-aminoalcohols. nih.gov This approach could be extrapolated to this compound to generate specific stereoisomers of the corresponding alcohol.

Oxidation: While less common, the acetyl group can be oxidized under specific conditions, although this may lead to complex product mixtures.

Nucleophilic Addition: The ketone carbonyl is susceptible to nucleophilic attack, enabling the formation of a wide array of derivatives. This includes the formation of cyanohydrins, hemiacetals, and imines.

α-Functionalization: The protons on the methyl group adjacent to the ketone (the α-carbon) can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of different functional groups at the α-position. For example, α-azido ketones can be synthesized and subsequently serve as precursors for various heterocyclic compounds and α-amino ketones. nih.gov

Modification of the N-Acetyl and N-Propionyl Side Chains:

The diacetamide structure also presents opportunities for modification, although these are generally more challenging than reactions at the ketone.

Substitution Reactions: The hydrogens on the carbon adjacent to the amide nitrogen can potentially undergo substitution reactions under specific conditions. However, the reactivity is generally lower compared to the α-protons of the ketone.

Hydrolysis: Under acidic or basic conditions, one or both of the acetyl groups can be hydrolyzed to yield the corresponding amine or mono-acetylated product, N-(2-oxopropyl)acetamide. nih.gov

A summary of potential functional group modifications is presented in the table below.

| Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group |

| Ketone | Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Ketone | Nucleophilic Addition | Hydrogen cyanide (HCN) | Cyanohydrin |

| Ketone α-carbon | Enolate Alkylation | Base (e.g., LDA), Alkyl halide | α-Alkylated Ketone |

| Ketone α-carbon | Azidation | Sodium azide | α-Azido Ketone |

| Amide | Hydrolysis | Acid or Base | Amine/Mono-acetylated Amine |

Applications in Generating Diverse Chemical Libraries for Research

The ability to synthesize this compound and its analogues, coupled with the potential for diverse functional group modifications, makes this scaffold highly valuable for the generation of chemical libraries. nih.gov Combinatorial chemistry approaches can be employed to systematically create large numbers of related compounds for high-throughput screening in drug discovery and chemical biology research. nih.gov

The Dakin-West reaction itself is amenable to the creation of libraries by utilizing a variety of starting amino acids. wikipedia.orgsynarchive.comjk-sci.com By starting with different amino acids, a diverse set of side chains can be introduced into the resulting keto-amide structure. Modern variations of the Dakin-West reaction, which can be performed at room temperature with catalysts like 4-dimethylaminopyridine (B28879) (DMAP), further enhance its utility for library synthesis. wikipedia.org

Furthermore, multicomponent reactions offer an efficient strategy for the one-pot synthesis of β-acetamido ketones, which are structurally related to this compound. These reactions often involve the condensation of an aldehyde, a ketone, and a nitrile in the presence of a catalyst, allowing for the rapid generation of a library of compounds by varying the starting materials. tandfonline.com

The general workflow for generating a chemical library based on the this compound scaffold can be conceptualized as follows:

Scaffold Synthesis: Synthesis of the core this compound structure or a series of analogues using methods like the Dakin-West reaction with a variety of amino acid precursors.

Parallel Functionalization: The synthesized scaffolds are then subjected to a battery of parallel reactions to introduce diverse functional groups. This can involve the reactions outlined in the previous section (reduction, nucleophilic addition, etc.).

Purification and Characterization: The resulting library of compounds is then purified and characterized to confirm their structures.

An example of a potential library generation strategy is outlined in the table below.

| Starting Material (Amino Acid) | Dakin-West Reaction Product | Subsequent Modification | Potential Library Member |

| Glycine | This compound | Reduction of ketone | N-acetyl-N-(2-hydroxypropyl)acetamide |

| Alanine | N-acetyl-N-(1-methyl-2-oxopropyl)acetamide | Reaction with HCN | N-acetyl-N-(2-cyano-2-hydroxy-1-methylpropyl)acetamide |

| Phenylalanine | N-acetyl-N-(1-benzyl-2-oxopropyl)acetamide | Grignard reaction at ketone | N-acetyl-N-(1-benzyl-2-hydroxy-2-methylpropyl)acetamide |

| Valine | N-acetyl-N-(1-isopropyl-2-oxopropyl)acetamide | Wittig reaction at ketone | N-acetyl-N-(1-isopropyl-2-methylenepropyl)acetamide |

This systematic approach allows for the creation of a vast number of structurally related yet diverse molecules, which can then be screened for biological activity or other desired properties.

Chemical Reactivity and Mechanistic Investigations of N Acetyl N 2 Oxopropyl Acetamide Derivatives

Fundamental Reaction Mechanisms of the N-Acetamide Moiety

The N-acetamide group, specifically an N-acyl amide linkage, is central to the reactivity of the molecule. Its electronic properties, characterized by the delocalization of the nitrogen lone pair into the carbonyl group, render the amide bond generally stable and unreactive. However, specific conditions and structural modifications can activate this bond towards cleavage and substitution.

Acyl-Transfer Reactions and Cleavage Mechanisms

Acyl-transfer reactions involving the N-acetamide moiety are fundamental to its chemistry. These reactions typically proceed via a nucleophilic acyl substitution mechanism, where a nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate, followed by the expulsion of a leaving group. masterorganicchemistry.comoregonstate.edu The cleavage of the amide C-N bond is challenging due to its resonance stabilization. etsu.edu However, activation of the amide, for instance by N-acylation to form an imide-like structure as in N-acetyl-N-(2-oxopropyl)acetamide, destabilizes the amide resonance and makes the acyl carbon more susceptible to nucleophilic attack. nsf.gov

The cleavage of the acetamide (B32628) bond can be achieved under various conditions:

Alkaline Hydrolysis : Strong alkaline conditions and elevated temperatures can promote the hydrolysis of the acetamide linkage. researchgate.net The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. etsu.edu

Acid-Catalyzed Hydrolysis : In acidic media, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. etsu.edu

Selective Cleavage : Methods using reagents like hydroxylamine (B1172632) salts at neutral pH have been developed for the selective cleavage of acetamide groups, even in the presence of other common protecting groups. researchgate.net The efficiency of this cleavage can be influenced by steric hindrance around the carbonyl group. researchgate.net

| Condition | Reagents | Mechanism Summary | Outcome |

|---|---|---|---|

| Alkaline | Strong Base (e.g., NaOH) | Nucleophilic attack by OH⁻ on the carbonyl carbon. etsu.edu | Amide bond cleavage to form a carboxylate and an amine. |

| Acidic | Strong Acid (e.g., HCl), Water | Protonation of carbonyl oxygen, followed by nucleophilic attack by water. etsu.edu | Amide bond cleavage to form a carboxylic acid and an ammonium (B1175870) salt. |

| Neutral | Hydroxylamine Salts (e.g., NH₂OH·HCl) | Selective cleavage with high chemoselectivity over other functional groups. researchgate.net | Cleavage of the acetamide group. |

Intramolecular Proton Donation and Nucleophilic Attack Processes

The structure of this compound, featuring two carbonyl groups and an intervening methylene (B1212753) group, allows for intramolecular interactions. While direct intramolecular proton donation from the methyl group of the acetyl moiety is not a primary pathway, the α-hydrogens on the methylene bridge are acidic due to the presence of two flanking carbonyl groups. libretexts.org

Nucleophilic attack is a key process in the reactions of the N-acetamide moiety. The carbonyl carbons of both the acetyl and the acetamido groups are electrophilic centers. learncbse.in Nucleophiles attack these carbons, initiating addition or substitution reactions. masterorganicchemistry.comoregonstate.edu

The general mechanism for nucleophilic acyl substitution involves two main steps:

Nucleophilic Addition : The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate where the oxygen atom carries a negative charge. masterorganicchemistry.com

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. masterorganicchemistry.com

In the context of this compound, a nucleophile can attack either of the two carbonyl carbons. The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Catalytic Transformations Involving this compound Analogues

The reactivity of N-acetylated amides can be significantly enhanced and directed through the use of transition metal catalysts, opening avenues for complex molecular transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has emerged as a powerful tool for the cross-coupling of amides by activating the traditionally inert N-C(O) bond. N-acetyl-amides are particularly reactive substrates in these transformations. nsf.govresearchgate.net The N-acylation electronically destabilizes the amide bond, making it more susceptible to oxidative addition to a low-valent palladium center. nsf.gov

This activation strategy enables several types of cross-coupling reactions:

Suzuki-Miyaura Coupling : N-acetyl-amides can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids. nsf.govsemanticscholar.org This reaction can lead to the formation of ketones (acyl coupling) or biaryls (decarbonylative coupling), depending on the catalyst system and reaction conditions. nsf.govsemanticscholar.org

Acylative Cross-Coupling : Activated amides, including N-acyl derivatives, can be coupled with organoboron reagents like trialkylboranes to synthesize ketones. nih.gov

These reactions offer a direct route to valuable chemical structures from readily available amide precursors. acs.org

| Coupling Reaction | Catalyst System (Example) | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Acyl Suzuki Coupling | Pd(OAc)₂ / PCy₃ | Arylboronic acids | Biaryl Ketones | nsf.gov |

| Decarbonylative Suzuki Coupling | Pd(dppb)Cl₂ | Arylboronic acids | Biaryls | semanticscholar.org |

| Acylative Coupling | PEPPSI-IPr | Trialkylboranes | Alkyl Ketones | nih.gov |

Aerobic Oxidative Cleavage of Carbon-Carbon Sigma Bonds

The 2-oxopropyl moiety of this compound contains a carbon-carbon sigma bond adjacent to a carbonyl group. This C(CO)-C(alkyl) bond can be cleaved under aerobic oxidative conditions, often facilitated by transition metal catalysts. rsc.org This type of reaction is an attractive and sustainable method for constructing valuable molecules like amides and aldehydes. rsc.org

Iron-catalyzed aerobic oxidative cleavage of ketones using air as the oxidant provides a chemoselective route to carbon chain-shortened aldehydes and ketones without significant overoxidation. rsc.org Similarly, cobalt-based heterogeneous catalysts have been developed for the aerobic oxidative cleavage of 1,2-diols, which are structurally related to the potential intermediates in ketone oxidation. cas.cn These processes highlight a potential reactive pathway for the degradation or transformation of the 2-oxopropyl side chain in this compound.

Tautomerism and Isomerization Studies in N-Acetylated Systems

This compound can exist in different isomeric forms known as tautomers. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. quora.com For this specific compound, two main types of tautomerism are relevant.

Keto-Enol Tautomerism : The 2-oxopropyl group, being a ketone, can undergo keto-enol tautomerism. masterorganicchemistry.com This involves the migration of an alpha-hydrogen from the methylene group to the carbonyl oxygen, with a corresponding shift of the C=O double bond to a C=C double bond, forming an enol. libretexts.org The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.com For β-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring. youtube.com

Amide-Imidic Acid Tautomerism : The N-acetamide group can exhibit amide-imidic acid (or amide-iminol) tautomerism. researchgate.net This involves the migration of the proton from the nitrogen atom to the carbonyl oxygen, resulting in an imidic acid tautomer with a C=N double bond. researchgate.netstackexchange.com While the amide form is generally more stable, the imidic acid tautomer can be important as a reactive intermediate, as the iminol nitrogen is significantly more nucleophilic than the amide nitrogen. researchgate.netrsc.org

Spectroscopic and Structural Characterization Techniques for N Acetyl N 2 Oxopropyl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Applications

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For N-acetyl-N-(2-oxopropyl)acetamide, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the different types of protons present.

Based on its structure, one would anticipate signals for the methyl protons of the two acetyl groups and the methyl protons of the oxopropyl group, as well as the methylene (B1212753) protons. The chemical shifts of these protons are influenced by the neighboring carbonyl and amide functionalities. Due to hindered rotation around the N-C(O) bond, a common feature in amides, the two acetyl groups may be non-equivalent, leading to separate signals. scielo.br

While specific experimental ¹H NMR data for this compound is not widely published, data from analogous compounds can provide insight into the expected chemical shifts. For instance, in a related tertiary amide, N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628), the acetyl methyl protons appear as a singlet at δ 2.01 ppm. scielo.br

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetyl CH₃ | ~2.0-2.2 | Singlet | 6H (or two 3H singlets) |

| Methylene CH₂ | ~4.0-4.5 | Singlet | 2H |

| Ketone CH₃ | ~2.1-2.3 | Singlet | 3H |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Carbon-13 (¹³C) NMR Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the methyl carbons, the methylene carbon, and the carbonyl carbons. The carbonyl carbons of the amide and ketone groups are particularly diagnostic, appearing significantly downfield (at higher ppm values) due to the strong deshielding effect of the electronegative oxygen atoms.

For comparison, the ¹³C NMR spectrum of the related compound N-benzyl-N-(furan-2-ylmethyl) acetamide shows the acetyl methyl carbon at δ 22.2 ppm and the amide carbonyl carbon at δ 176.4 ppm. scielo.br This helps to bracket the expected chemical shifts for the target molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetyl CH₃ | ~20-25 |

| Ketone CH₃ | ~25-30 |

| Methylene CH₂ | ~50-60 |

| Amide C=O | ~170-175 |

| Ketone C=O | ~200-210 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. kaust.edu.sa This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and passed through a GC column, which separates it from other components of the mixture before it enters the mass spectrometer. kaust.edu.sa

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Furthermore, characteristic fragmentation patterns arising from the cleavage of weaker bonds would be observed. Common fragmentation pathways for amides include the rupture of C-N bonds and the loss of the acetyl group (as a fragment with m/z = 43). scielo.br Analysis of a related compound, N-(2-Oxoethyl)acetamide, shows a top peak at m/z 43, consistent with the loss of an acetyl group. nih.gov

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

| m/z | Identity |

|---|---|

| 157 | [M]⁺ (Molecular Ion) |

| 114 | [M - CH₃CO]⁺ |

| 100 | [M - CH₃COCH₂]⁺ |

| 43 | [CH₃CO]⁺ |

Note: These are predicted fragmentation patterns based on the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition and unambiguous confirmation of the molecular formula.

For this compound, the molecular formula is C₇H₁₁NO₃. epa.gov The calculated monoisotopic mass for this formula is 157.073893 g/mol . epa.gov An HRMS measurement yielding a mass very close to this value would serve as definitive evidence for the compound's elemental composition. This technique is frequently used in chemical research to confirm the identity of newly synthesized compounds or isolated natural products. acgpubs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to its three carbonyl (C=O) groups and the C-N bond of the amide. The C=O stretching vibrations typically appear in the region of 1600-1800 cm⁻¹. Because the molecule contains two amide carbonyls and one ketone carbonyl, a complex and broad absorption band may be observed in this region. The C-N stretching vibration of the tertiary amide would likely be found in the 1400-1000 cm⁻¹ range.

The IR spectrum of a structurally similar tertiary amide, N-acetyl-N-methyl-acetamide, can be used as a reference. nist.gov

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide) | Stretch | ~1680-1720 |

| C=O (Ketone) | Stretch | ~1700-1725 |

| C-N (Amide) | Stretch | ~1300-1400 |

| C-H (Alkyl) | Stretch | ~2850-3000 |

Note: Values are based on typical ranges for these functional groups and data from analogous compounds. scielo.brnist.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Acetyl-L-alanine |

| N-acetyl-N-methyl-acetamide |

| N-(1-Acetyl-2-oxopropyl)acetamide |

| N-(2-oxopropyl)acetamide |

| N-(2-Oxoethyl)acetamide |

| N-benzyl-N-(furan-2-ylmethyl)acetamide |

| N-ethyl-acetamide |

| N-methyl-acetamide |

| N-(2-Methylpropyl)acetamide |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique would provide a complete picture of the molecular geometry, conformation, and packing of this compound in its crystalline form.

Crystal Structure Determination and Conformation Analysis

The initial step in X-ray crystallography involves growing a suitable single crystal of the compound. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the determination of the unit cell dimensions, the space group, and the precise coordinates of each atom in the asymmetric unit.

For this compound (C₇H₁₁NO₃), this analysis would reveal critical bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and provide insight into the molecule's preferred conformation. Key parameters that would be determined are presented in the table below, which remains unpopulated due to the absence of specific experimental data.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₇H₁₁NO₃ |

| Formula Weight | 157.17 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

The conformation of the molecule, specifically the rotational arrangement around the C-N and C-C single bonds, would be of particular interest. The planarity of the acetamide groups and the orientation of the oxopropyl chain relative to the acetyl groups would be precisely defined.

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed based on the electron distribution of the molecule and provides a graphical representation of the regions involved in intermolecular contacts.

For this compound, this analysis would be expected to reveal the presence of various intermolecular forces. Given the presence of carbonyl oxygen atoms and hydrogen atoms on the methyl and methylene groups, the following interactions would be anticipated:

Hydrogen Bonds: Although lacking a traditional N-H or O-H donor, weak C-H···O hydrogen bonds are likely to be a significant feature in the crystal packing.

van der Waals Forces: Dispersive forces between the alkyl portions of the molecules would also contribute to the stability of the crystal lattice.

A hypothetical breakdown of the intermolecular contacts for this compound, based on analyses of similar molecules, is presented in the table below.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Percentage Contribution |

| H···H | Data not available |

| O···H/H···O | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| Other | Data not available |

The quantitative data from the fingerprint plot would allow for a detailed understanding of how individual molecules of this compound assemble to form the solid-state structure, providing insights into the physical properties of the compound.

Computational Chemistry and Theoretical Modeling of N Acetyl N 2 Oxopropyl Acetamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic characteristics and reactivity of N-acetyl-N-(2-oxopropyl)acetamide. These computational tools allow for a detailed examination of the molecule's behavior at the atomic level.

Analysis of Tautomeric Equilibria and Solvent Effects

This compound, possessing a β-dicarbonyl-like moiety, is expected to exhibit keto-enol tautomerism. Theoretical studies on analogous β-dicarbonyl compounds reveal that the equilibrium between the keto and enol forms is highly sensitive to the surrounding environment. nih.govchemicalbook.comresearchgate.net

In the gas phase or non-polar solvents, the enol form is often stabilized by the formation of an intramolecular hydrogen bond. researchgate.net However, in polar solvents, the more polar keto tautomer is generally favored, a principle known as Meyer's rule for many acyclic β-dicarbonyls. Computational models, such as the Conductor-like Polarizable Continuum Model (CPCM), are employed to simulate these solvent effects, and theoretical calculations have shown good correlation with experimental data obtained from techniques like NMR spectroscopy. nih.gov For instance, studies on 2,4-pentanedione, a classic β-dicarbonyl, show that solvents like carbon tetrachloride and cyclohexane (B81311) preserve the intramolecular hydrogen bond of the enol form, while solvents like DMSO can disrupt it, shifting the equilibrium. researchgate.net

Table 1: Theoretical Tautomeric Equilibrium Data for a Model β-Diketone (3-acetyl-4-oxopentanoic acid)

| Method | Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

|---|---|---|---|

| CBS-4M | Di-keto | 0.00 | 0.00 |

| Enol 1 | 2.35 | 3.45 | |

| Enol 2 | 3.15 | 4.01 | |

| G3MP2 | Di-keto | 0.00 | 0.00 |

| Enol 1 | 1.98 | 3.12 | |

| Enol 2 | 2.89 | 3.88 | |

| B3LYP/6-311G ** | Di-keto | 0.00 | 0.00 |

| Enol 1 | 1.55 | 2.87 | |

| Enol 2 | 2.54 | 3.65 |

Data adapted from a study on a related β-diketo compound. nih.gov

Investigation of Amine Inversion Dynamics

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in exploring the conformational landscape and energetic properties of this compound, as well as in guiding the design of new, related chemical entities.

Prediction of Molecular Conformations and Energetics

The conformational flexibility of this compound is determined by the rotation around its single bonds. Molecular mechanics and DFT calculations are powerful tools for identifying stable conformers and determining their relative energies. Studies on related N,N-dialkyl substituted acetamides have shown that these molecules can exist in a conformational equilibrium of several forms, characterized by the orientation of the substituents relative to the amide plane. mdpi.com These preferred conformations are often stabilized by intramolecular hydrogen bonds and are influenced by steric factors. mdpi.com While specific energetic data for this compound is not published, computational databases like PubChem provide computed properties for the closely related N-(2-oxopropyl)acetamide, which can serve as a starting point for more detailed analyses. nih.gov

Table 2: Computed Properties for N-(2-oxopropyl)acetamide

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 115.13 g/mol | PubChem |

| XLogP3-AA | -0.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 46.2 Ų | PubChem |

Data for the related compound N-(2-oxopropyl)acetamide. nih.gov

Structure-Guided Design Principles for Related Compounds

The structural scaffold of this compound can serve as a template for the design of novel bioactive molecules. Structure-guided design principles, informed by computational modeling, are essential in this process. For example, in the development of enzyme inhibitors, the acetamide (B32628) group can be a key pharmacophore that forms crucial interactions with the target protein. nih.gov Computational studies on N-aryl-N-(disubstituted) acetamide compounds as potential inhibitors for neurodegenerative enzymes have demonstrated how modifications to the acetamide scaffold can enhance binding affinity and selectivity. epa.gov These studies often involve creating a library of virtual compounds and using molecular docking to predict their binding modes and affinities, thereby identifying promising candidates for synthesis and experimental testing. epa.gov

In Silico Studies of Biomolecular Interactions and Drug Targeting

In silico methods are increasingly used to predict how small molecules like this compound might interact with biological macromolecules, such as enzymes and receptors, and to assess their potential as drug candidates.

Molecular docking is a primary tool in these investigations. It predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction. For instance, in silico studies of various acetamide derivatives have been conducted to evaluate their potential as inhibitors for enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases, which are relevant targets in neurodegenerative diseases. epa.gov These studies have shown that acetamide-based compounds can exhibit significant binding affinities, with calculated binding free energies (ΔGbind) providing a quantitative measure of their potential efficacy. epa.gov While no specific molecular docking studies for this compound have been published, the general principles derived from studies on related compounds suggest that it could be a scaffold for developing inhibitors for various enzymatic targets.

Table 3: Example of Molecular Docking Results for N-aryl-N-(disubstituted) Acetamide Compounds against MAO-B

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔGbind, kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 5b | -8.5 | -65.4 | Tyr398, Tyr435 |

| 5c | -9.2 | -72.1 | Tyr398, Tyr435, Cys172 |

| 5d | -8.9 | -68.9 | Tyr398, Tyr435 |

| Zonisamide (Reference) | -7.1 | -55.8 | Tyr398, Tyr435 |

Data adapted from a study on related acetamide derivatives. epa.gov

Mechanistic Aspects of Biological Interactions Involving N Acetyl N 2 Oxopropyl Acetamide Analogues

Engagement with Enzymatic Systems and Metabolic Pathways

Analogues of N-acetyl-N-(2-oxopropyl)acetamide can serve as substrates, inhibitors, or modulators of various enzymes. Their ability to mimic natural substrates or interact with active sites underpins their biological effects.

While this compound itself is primarily known as a product of the Dakin-West reaction, which converts amino acids to keto-amides, its structural motifs are recognized by various enzymes. The core structure, an N-acetylated amine with a ketone group, allows it to be a target for biochemical studies investigating enzyme activities.

Analogues that mimic N-acetylated sugars are particularly significant. For instance, enzymes involved in glycan processing recognize the N-acetyl group. N-acetyl-β-D-hexosaminidases, which cleave terminal N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues, rely on substrate-assisted catalysis where the oxygen of the substrate's C-2 acetamido group is crucial for forming a reactive oxazoline (B21484) intermediate. nih.govnih.gov This highlights the importance of the N-acetyl functionality for substrate recognition and catalytic transformation in this class of enzymes. The enzyme's active site is shaped to accommodate these N-acetylated isomers, initiating hydrolysis. nih.gov

Analogues of this compound have been extensively studied as inhibitors of glycosidases, particularly N-acetyl-β-D-hexosaminidases (HexNAcases). nih.gov These enzymes are critical in the lysosomal processing of glycolipids and glycans. nih.gov Potent and selective inhibitors are valuable tools for studying the physiological roles of these enzymes and hold therapeutic potential. nih.gov

The inhibition mechanism often involves mimicking the transition state of the enzymatic reaction. For example, inhibitors like PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) and NAG-thiazoline are powerful inhibitors because they are stable structural analogues of the oxazoline intermediate formed during the natural catalytic cycle of GH20 and GH84 hexosaminidases. nih.gov This substrate-assisted mechanism involves the N-acetyl group of the substrate participating directly in the reaction, forming a covalent intermediate. nih.gov By mimicking this state, the inhibitors bind tightly to the active site, blocking access to the natural substrate.

| Inhibitor Family | Example(s) | Mechanism of Action | Target Enzymes |

| Iminosugars | 2-acetamido-1,2-dideoxynojirimycin | Substrate/Product Analogue | N-acetyl-d-hexosaminidases |

| Carbamates | PUGNAc | Transition-State Analogue | N-acetyl-d-hexosaminidases, O-GlcNAcase |

| Thiazolines | NAG-Thiazoline (NGT) | Transition-State Analogue | N-acetyl-d-hexosaminidases |

| Bicyclic Alkaloids | Nagstatin, 6-acetamido-6-deoxycastanospermine | Transition-State Analogue | N-acetyl-d-hexosaminidases |

| Aminocyclopentanes | N-Substituted 3-acetamido-4-amino-5-hydroxymethyl-cyclopentanediols | N-acetylgalactosaminide Mimetics | GH20 β-d-hexosaminidases |

These inhibitors demonstrate how modifications to the core structure can lead to potent and selective enzyme inhibition, providing a basis for understanding how this compound analogues could be designed to target specific glycosidases. nih.gov

The ketone group within this compound and its analogues makes them susceptible to oxidative reactions in biological systems. While specific pathways for this compound are not extensively detailed, the metabolism of similar structures provides insight. For example, the metabolism of N-acetylcysteine (NAC), an N-acetylated amino acid analogue, involves oxidation processes. researchgate.net

Furthermore, compounds containing ketone functionalities can be substrates for oxidoreductases or can undergo non-enzymatic oxidative cleavage, especially in the presence of reactive oxygen species (ROS). The chemical structure can be oxidized to form various products under specific conditions. In a biological context, this could lead to the generation of smaller, potentially bioactive molecules or facilitate the detoxification and elimination of the compound.

Role in Modulating Cellular Processes and Signaling

By interacting with key enzymes and pathways, analogues of this compound can modulate fundamental cellular activities, from metabolism to immune responses.

Analogues that inhibit N-acetyl-β-D-hexosaminidases directly impact carbohydrate metabolism and the turnover of glycoconjugates. nih.gov Human hexosaminidases (HexA, HexB, and HexS) are essential for the degradation of gangliosides and other glycoconjugates within lysosomes. nih.gov Inhibition of these enzymes leads to the accumulation of their substrates, a hallmark of lysosomal storage disorders like Tay-Sachs disease. nih.gov

Furthermore, the enzyme O-GlcNAcase (OGA), which belongs to the GH84 family of glycoside hydrolases, removes O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues on thousands of nucleocytoplasmic proteins. nih.govnih.gov This O-GlcNAc modification is a dynamic post-translational modification that acts as a nutrient sensor and regulates protein function, stability, and localization. By inhibiting OGA, analogues can artificially increase O-GlcNAc levels, thereby influencing a vast array of cellular processes, including transcription, signal transduction, and cell cycle progression. The development of selective inhibitors for OGA versus lysosomal hexosaminidases is a major goal for therapeutic applications. nih.gov

N-acetylated compounds, such as N-acetylcysteine (NAC), are well-documented for their immunomodulatory properties, offering a model for the potential mechanisms of this compound analogues. researchgate.net A primary mechanism of NAC's action is its role as a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. researchgate.net By replenishing GSH stores, NAC helps protect immune cells from oxidative stress generated during inflammatory responses. researchgate.net

More recently, an emerging mechanism involves the production of hydrogen sulfide (B99878) (H₂S). Studies have shown that exposure of cells to NAC can enhance the endogenous production of H₂S, which has cytoprotective effects. researchgate.net H₂S can act as a signaling molecule that regulates vasoactivity, inhibits apoptosis, and protects against oxidative stress. One hypothesis suggests that the beneficial effects of H₂S are mediated by sulfane sulfur species (RSSH), which are generated from H₂S metabolism and can modulate protein function through persulfidation. researchgate.net This pathway provides a link between an N-acetylated compound and broad cytoprotective and immunomodulatory effects independent of, or complementary to, the glutathione system. researchgate.net

Mechanistic Basis of Antioxidant and Neuroprotective Effects

The therapeutic potential of N-acetylcysteine (NAC), a prominent analogue of this compound, is well-documented, particularly its antioxidant and anti-inflammatory properties. NAC, a thiol-containing compound, functions as a precursor for reduced glutathione and a direct scavenger of reactive oxygen species (ROS), thereby regulating the cellular redox state. Its multifaceted molecular action makes it a promising candidate for therapies aimed at inhibiting disease progression in conditions such as chronic obstructive pulmonary disease (COPD).

Free Radical Scavenging Processes

The antioxidant activity of N-acetylcysteine (NAC) and its amide analogue, N-acetylcysteine amide (NACA), has been extensively studied through various in vitro assays. nih.gov These studies have demonstrated their capacity to scavenge free radicals, a key mechanism in preventing oxidative damage.

Research comparing the antioxidant potential of NACA with NAC and other established antioxidants like alpha-tocopherol, ascorbic acid, and butylated hydroxytoluene (BHT) has revealed significant findings. nih.gov In these comparative studies, NACA exhibited a higher scavenging ability for the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical and greater reducing power than NAC across all tested concentrations. nih.gov However, the scavenging efficacy for hydrogen peroxide (H₂O₂) was found to be concentration-dependent, with NACA being more effective at higher concentrations and NAC showing better performance at lower concentrations. nih.gov

Furthermore, both NAC and NACA have shown a substantial ability to prevent the bleaching of β-carotene, indicating their capacity to inhibit lipid peroxidation. nih.gov Specifically, NAC and NACA demonstrated a 60% and 55% greater ability, respectively, to prevent this process compared to the control. nih.gov The chelating activity of NACA is also noteworthy, being more than half that of EDTA and significantly higher than that of BHT and alpha-tocopherol. nih.gov These findings underscore the enhanced antioxidant properties of NACA in comparison to its parent compound, NAC. nih.gov

| Compound | DPPH Radical Scavenging vs. NAC | H₂O₂ Scavenging | β-Carotene Bleaching Prevention (vs. Control) |

| NACA | Higher at all concentrations | Higher at high concentrations | 55% higher |

| NAC | Lower than NACA | Higher at low concentrations | 60% higher |

This table summarizes the comparative free radical scavenging activities of N-acetylcysteine amide (NACA) and N-acetylcysteine (NAC) based on in vitro studies. nih.gov

Mitigation of Oxidative Stress at the Cellular Level

The protective effects of N-acetylcysteine (NAC) against oxidative stress extend to the cellular level, where it has been shown to attenuate damage induced by various stressors. Oxidative stress, characterized by an accumulation of reactive oxygen species (ROS), can lead to cellular damage and genomic instability. nih.gov

In studies involving pancreatic cells exposed to high levels of glucose and palmitic acid, a model for glucolipotoxicity, pretreatment with NAC was found to mitigate the induced oxidative stress and the imbalance in glutathione metabolism. nih.gov The underlying cellular and molecular mechanisms of toxicity in this model are linked to increased oxidative stress, a disrupted redox homeostasis, and altered inflammatory responses, all of which were attenuated by NAC. nih.gov

Similarly, in plant models, N-acetylglutamic acid (NAG), another analogue, has been shown to alleviate oxidative stress damage. nih.gov Exogenous application of NAG prevented chlorophyll (B73375) reduction and enhanced the expression of master transcriptional regulators responsive to oxidative stress. nih.gov This suggests a mechanism involving the epigenetic regulation of stress-response genes. nih.gov

In the context of neuroprotection, N-acetylserotonin (NAS), a precursor to melatonin, has demonstrated the ability to inhibit cell death induced by oxygen-glucose deprivation or H₂O₂ in primary neuronal cultures. mdpi.com This highlights the potential for N-acetylated compounds to protect neuronal cells from ischemic-like injury by interfering with mitochondrial death pathways. mdpi.com

Furthermore, research on human retinal pigment epithelial cells has shown that N-acetylcysteine amide (NACA) can protect against oxidative stress-induced cellular injury and death. sigmaaldrich.com Pretreatment with NACA significantly reduced ROS generation, restored intracellular glutathione levels, and maintained cellular integrity in the face of oxidative challenge. sigmaaldrich.com

The collective evidence from studies on these analogues points towards a common mechanistic theme: the enhancement of the cell's antioxidant capacity, primarily through the replenishment of glutathione stores and direct scavenging of ROS, which in turn prevents a cascade of downstream cellular damage, including lipid peroxidation, protein damage, and apoptosis. nih.govnih.govsigmaaldrich.com

| Analogue | Model System | Key Findings on Mitigation of Oxidative Stress |

| N-acetylcysteine (NAC) | Pancreatic Rin-5F cells | Attenuated oxidative stress and redox imbalance from glucolipotoxicity. nih.gov |

| N-acetylglutamic acid (NAG) | Arabidopsis thaliana and Oryza sativa | Alleviated oxidative stress damage and prevented chlorophyll reduction. nih.gov |

| N-acetylserotonin (NAS) | Primary cerebrocortical and hippocampal neurons | Inhibited cell death induced by oxygen-glucose deprivation and H₂O₂. mdpi.com |

| N-acetylcysteine amide (NACA) | Primary human retinal pigment epithelial cells | Reduced ROS generation and restored intracellular glutathione levels. sigmaaldrich.com |

This table presents research findings on the mitigation of cellular oxidative stress by various analogues of this compound.

Advanced Analytical Methodologies for N Acetyl N 2 Oxopropyl Acetamide and Its Analogues

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is a cornerstone for the analysis of N-acetyl-N-(2-oxopropyl)acetamide and related amide compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages depending on the analyte's properties and the matrix's complexity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of non-volatile, polar compounds like this compound and its analogues. sielc.com Reversed-phase (RP) HPLC is the most common mode employed for these separations.

A specific method for N-(2-Oxopropyl)acetamide utilizes an RP-HPLC system with a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, volatile modifiers such as formic acid are substituted for phosphoric acid. sielc.comsielc.comsielc.com This approach is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The analysis of simpler analogues like acetamide (B32628) has been demonstrated in various matrices, including pharmaceutical ingredients and geothermal waters. rsc.orggoogle.com For instance, a method developed for quantifying acetamide and butyramide (B146194) in hydrogeothermal waters achieved detection limits at the parts-per-billion (ppb) or µg/L level using HPLC with ultraviolet (UV) detection at 200 nm. rsc.orgrsc.org The polarity of these short-chain amides makes retention on standard non-polar C18 columns challenging, necessitating careful control of the mobile phase composition and pH. rsc.org

The following table summarizes typical HPLC conditions used for the analysis of N-(2-oxopropyl)acetamide and its analogue, acetamide.

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

| N-(2-Oxopropyl)acetamide | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid. | UV/MS | sielc.com |

| Acetamide | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid. | UV/MS | sielc.com |

| Acetamide, Butyramide | RP C-18 | 30 mM phosphate (B84403) buffer, 5 mM heptane (B126788) sulfonic acid, and methanol (B129727) (98:2). | UV (200 nm) | rsc.org |

| Acetamide | Bakerbond Octadecyl (C18) | Gradient of water and methanol. | MS/MS | google.com |

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.govmdpi.com However, the direct analysis of amides like this compound by GC presents significant challenges. These compounds are often non-volatile and can be thermally labile. researchgate.netresearchgate.net

Direct injection of samples containing N-acetylated compounds into a heated GC injector can cause thermal decomposition, leading to the formation of simpler, artifactual compounds. nih.gov For example, artifactual acetamide has been observed from the thermal breakdown of N-acetylated sugars and amino acids in food matrices like milk and beef. nih.gov This necessitates analytical approaches that can distinguish between the authentic analyte and artifacts generated during analysis.

For amides that are sufficiently volatile, GC-MS provides excellent separation and identification capabilities. google.com A method for analyzing five different amide compounds was developed using a Rxi-624sil MS capillary column with a temperature gradient program, achieving good separation within 15 minutes. google.com The key to successful GC analysis of less volatile species lies in converting them into more volatile forms through a process called derivatization. researchgate.netresearchgate.net

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For GC analysis of amides, derivatization is crucial to increase volatility and thermal stability. researchgate.net For HPLC, it can be used to enhance detector response. nih.gov

Xanthydrol Derivatization for Amide Analysis

Xanthydrol has emerged as a highly effective derivatization reagent for the analysis of primary amides by GC-MS. researchgate.netacs.orgresearchgate.net This reagent reacts with the amide group under acidic conditions to form a stable, more volatile N-xanthyl derivative, which is amenable to GC analysis. nih.govresearchgate.net

This strategy has been successfully applied to the trace-level determination of acrylamide (B121943) and other small amides like acetamide, propanamide, and butyramide in complex matrices such as food and drinking water. nih.govnih.gov A significant advantage of this method is its ability to circumvent the artifactual formation of acetamide from precursors during hot GC injection. nih.gov The reaction is typically performed in an aqueous solution at mild temperatures, making it a robust and reliable sample preparation technique. nih.govnih.gov The resulting xanthyl derivative is favorable for sensitive detection by GC-MS. researchgate.net

Optimization of Derivatization Conditions for Reproducibility and Sensitivity

To ensure accurate and reproducible results, the conditions for the derivatization reaction must be carefully optimized. The key parameters that influence the reaction yield and, consequently, the method's sensitivity include temperature, reaction time, reagent concentration, and pH. nih.govresearchgate.net

Temperature: For the derivatization of acetamide with xanthydrol, conducting the reaction at 40°C resulted in a 15–20% higher yield and improved reproducibility compared to room temperature (25°C). nih.gov However, for acrylamide, increasing the temperature from 30 to 70°C had an adverse effect on the reaction yield. researchgate.net

Reaction Time: The optimal reaction time can vary depending on the analyte and matrix. For milk and beef extracts, the yield of xanthyl-amides increased with reaction times up to 1.5 hours and 2.5 hours, respectively. nih.gov For amides in water samples, a 20 to 30-minute reaction time at ambient temperature was found to be sufficient. nih.govnih.gov

Reagent Concentration: The concentration of xanthydrol is a critical factor. An increase in xanthydrol concentration from 2 mM to 10 mM was shown to improve the reaction yield for acetamide, propionamide, and butyramide. nih.gov The volume of the derivatizing solution added to the sample extract also needs to be optimized to ensure an excess of the reagent is present. nih.gov

pH: The derivatization reaction requires acidic conditions. The reaction proceeds efficiently as long as the pH is below two, which can be achieved by adding an acid like HCl. nih.gov

The following table summarizes optimized conditions for the xanthydrol derivatization of various amides.

| Analyte(s) | Matrix | Xanthydrol Concentration | Temperature | Time | HCl Concentration | Reference |

| Acetamide | Milk, Beef | Optimized volume of 5% solution | 40 °C | 1.5 - 2.5 h | pH < 2 | nih.gov |

| Acrylamide | Water | 1.6 mM | Ambient | 30 min | 0.05 M | researchgate.netnih.gov |

| Acetamide, Propanamide, Butyramide | Water | 10.0 mM | Ambient | 20 min | 0.5 M | nih.gov |

| Acrylamide | Potato Chips | Optimized volume | 25 °C | 40 min | pH 7 | researchgate.net |

Emerging Research Areas and Non Clinical Applications of N Acetyl N 2 Oxopropyl Acetamide

Advancements in Polymer Chemistry through N-acetyl-N-(2-oxopropyl)acetamide Incorporation

There is a lack of substantial, publicly accessible research detailing the specific incorporation of this compound into polymers. While it is plausible that its bifunctional nature, containing both a ketone and an amide group, could be of interest in polymer synthesis, for instance as a cross-linking agent or a monomer, specific examples and detailed studies are not readily found in scientific databases.

Innovations in Agricultural Chemistry Formulations

Similarly, the role of this compound in innovative agricultural chemistry formulations is not well-documented in available literature. Generally, compounds used in agriculture may act as pesticides, herbicides, or growth regulators. However, there is no specific information to suggest that this compound is currently utilized or being actively researched for these purposes.

Contributions to Advanced Analytical Reagents and Method Development

As a chemical intermediate, this compound may be used in the synthesis of more complex molecules that serve as analytical reagents. However, specific instances of its direct use as an advanced analytical reagent or in novel method development are not prominently featured in current research. Its chemical structure suggests potential for derivatization reactions, which are common in analytical chemistry, but specific applications are not detailed.

Role in the Development of Specialty Chemicals and Materials

The development of specialty chemicals and materials is a broad field where this compound is generally considered to have a role as an intermediate. However, detailed applications in specific sectors remain largely undocumented in public-facing research.

Applications in Dyes and Pigments

The synthesis of dyes and pigments often involves complex organic molecules. While the chemical structure of this compound could potentially serve as a building block for certain types of colorants, there is no readily available information linking it to the production of specific dyes or pigments.

Utilization in the Rubber Industry

The rubber industry utilizes a variety of chemicals as accelerators, vulcanizing agents, and antioxidants. There is no clear evidence or research to suggest that this compound is employed in any of these capacities in rubber manufacturing.

Significance in Photographic Development

Photographic development relies on a series of chemical reactions involving developing agents, restrainers, and other components. A review of available literature and patents does not indicate any significant role for this compound in photographic chemistry.

Future Directions in N Acetyl N 2 Oxopropyl Acetamide Research

Exploration of Uncharted Synthetic Pathways and Derivatization Possibilities

The traditional synthesis of N-acetyl-N-(2-oxopropyl)acetamide relies on the Dakin-West reaction, which transforms an α-amino acid into a keto-amide using an acid anhydride (B1165640) and a base, such as pyridine (B92270). Modern advancements, however, are paving the way for more efficient and selective synthetic strategies.

Future synthetic explorations are likely to focus on the following areas:

Organocatalytic and Photocatalytic Methods: The development of metal-free catalytic systems is a significant trend in organic synthesis. Organocatalysis and photocatalysis offer milder and more environmentally benign alternatives to traditional methods. researchgate.netacs.orgnih.gov Research into the use of chiral primary amine organocatalysts for enantioselective reactions could lead to the stereoselective synthesis of this compound derivatives. rsc.org Photocatalytic approaches, utilizing visible light and photosensitizers like eosin (B541160) Y, present a green and efficient pathway for amide bond formation. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.govrsc.org The application of flow chemistry to the synthesis of β-keto amides, including this compound, could enable more efficient and higher-yielding production. nih.gov This methodology allows for precise control over reaction parameters, which is crucial for optimizing complex multi-step reactions.

Derivatization Strategies: The dual functionality of this compound makes it a versatile scaffold for derivatization. Future research will likely explore the modification of both the acetyl and the oxopropyl groups to generate a library of novel compounds with diverse properties. These derivatives could be designed as probes for biological systems or as building blocks for functional materials. For instance, the synthesis of derivatives with varying N-substituents has been shown to influence biological activity in related acetamide (B32628) compounds. nih.gov

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Asymmetric Dakin-West Reaction | Employs chiral catalysts (e.g., oligopeptides). | Enantioselective synthesis of chiral derivatives. |

| Organocatalysis | Metal-free, often milder reaction conditions. | Greener synthesis, potential for high stereoselectivity. rsc.org |

| Photocatalysis | Uses visible light as an energy source. researchgate.netacs.org | Sustainable and energy-efficient amide bond formation. acs.orgnih.gov |

| Flow Chemistry | Continuous processing in microreactors. nih.gov | Improved safety, scalability, and reaction control. nih.govrsc.org |

Advanced Mechanistic Characterization of Biological Activities at a Molecular Level

While this compound is known to be used in biochemical studies to investigate enzyme activities, the specific molecular targets and the precise mechanisms of action remain largely uncharacterized. Future research is expected to delve deeper into its biological roles at the molecular level.

Key research avenues include:

Enzyme Inhibition and Activation Studies: Systematic screening of this compound and its derivatives against a panel of enzymes, particularly those involved in metabolic pathways, could reveal specific biological targets. For example, studies on other acetamide derivatives have identified them as inhibitors of enzymes like matrix metalloproteinases and heme oxygenase-1. nih.govnih.gov

Molecular Docking and Simulation: Computational techniques such as molecular docking can predict the binding affinity and mode of interaction between this compound and potential protein targets. nih.govnih.gov These in silico studies can guide the design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish a mathematical relationship between the chemical structure of acetamide derivatives and their biological activity. nih.govresearchgate.netnih.govfrontiersin.org By analyzing the physicochemical properties that contribute to a particular biological effect, researchers can rationally design new compounds with enhanced activity.

| Research Technique | Objective | Potential Insights into this compound |

| Enzyme Assays | To identify specific enzymes inhibited or activated by the compound. | Elucidation of its role in metabolic or signaling pathways. |

| Molecular Docking | To predict the binding mode and affinity to protein targets. | Identification of key interactions for rational drug design. nih.govnih.gov |

| QSAR Modeling | To correlate chemical structure with biological activity. | Guidance for the synthesis of derivatives with improved potency. nih.govresearchgate.netnih.gov |

Integration of Artificial Intelligence and Machine Learning in Computational Studies

Future applications of AI and ML in this area include:

AI-Driven Retrosynthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes for this compound and its derivatives. chemcopilot.comosu.edugrace.comarxiv.org These tools analyze vast reaction databases to identify disconnections and suggest starting materials, potentially uncovering pathways that a human chemist might overlook.

Predictive Modeling of Properties: ML models can be trained to predict various physicochemical and biological properties of this compound and its analogs. This includes predicting reactivity, solubility, and potential biological activities, thereby reducing the need for extensive experimental screening.

Reaction Optimization: ML algorithms can be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity. These models can analyze the complex interplay of various reaction parameters to identify the optimal set of conditions.

Novel Applications in Sustainable Chemistry and Materials Science

The pursuit of a circular economy and sustainable chemical processes has spurred interest in biomass-derived platform chemicals. This compound, with its potential to be derived from amino acids, aligns with this trend.

Future research in this domain will likely focus on:

Biomass-Derived Monomers: Investigating the production of this compound from renewable feedstocks, such as amino acids derived from biomass, is a key area of future research. nsf.govnih.gov This would position the compound as a sustainable building block for various chemical products.

Biodegradable Polymers: The amide and ketone functionalities in this compound make it a candidate for the development of novel biodegradable polymers. The incorporation of such functional groups can enhance the mechanical properties and degradability of polyesters and polyamides.

Functional Materials: The derivatization of this compound could lead to the creation of new materials with tailored properties. For example, acetamide-functionalized polymers could find applications in drug delivery, specialty coatings, and advanced composites.

| Application Area | Research Focus | Potential Impact |

| Sustainable Synthesis | Production from biomass-derived amino acids. nsf.govnih.gov | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

| Biodegradable Polymers | Use as a monomer in polymerization reactions. | Development of environmentally friendly plastics and materials. |

| Functional Materials | Creation of novel derivatives with specific properties. | New materials for a wide range of technological applications. |

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques used to characterize N-acetyl-N-(2-oxopropyl)acetamide, and how are they interpreted?

- Answer : Characterization relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example:

- ¹H NMR : Peaks at δ 7.69 (br s, NH), δ 2.14 (s, CH₃ acetyl), and δ 1.21 (d, J = 7.0 Hz, isopropyl groups) indicate functional groups and stereochemistry .

- ESI/APCI(+) MS : Major ions at m/z 347 (M+H) and 369 (M+Na) confirm molecular weight and adduct formation .

- Methodology : Use deuterated solvents (e.g., CDCl₃) for NMR, and calibrate MS with standards. Compare experimental data with computational predictions (e.g., PubChem entries) to validate assignments .

Q. How is the purity of this compound assessed during synthesis?

- Answer : Purity is determined via:

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using gradients like 0–8% MeOH in CH₂Cl₂ .

- Recrystallization : Purify crude products using solvents like ethyl acetate to remove unreacted intermediates .

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values derived from the molecular formula (C₅H₉NO₂) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Answer : Key strategies include:

- Reagent Stoichiometry : Use excess acetyl chloride (1.5 eq) to drive acetylation to completion, as demonstrated in stepwise additions .

- Reaction Monitoring : Employ real-time TLC to identify side products (e.g., diacetylated byproducts) and adjust conditions .

- Temperature Control : Stirring at room temperature minimizes decomposition of the ketone moiety while ensuring reaction completion .

- Data Table :

| Parameter | Optimized Condition | Yield Improvement |

|---|---|---|

| Acetyl chloride (eq) | 1.5 | 58% → 75%* |

| Solvent | CH₂Cl₂ | Reduced polarity |

| *Theoretical maximum based on stoichiometry. |

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for analogous structures .

- Variable Temperature NMR : Detect dynamic processes (e.g., rotameric equilibria) that may obscure peak splitting .

- Crystallographic Validation : Use single-crystal X-ray diffraction (e.g., SHELXL software) to resolve ambiguities in bond geometries .

Q. What strategies are recommended for studying the reactivity of this compound in nucleophilic environments?

- Answer :